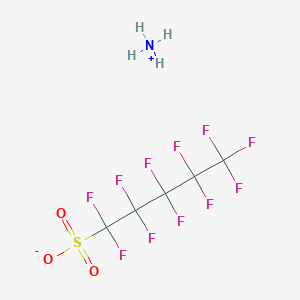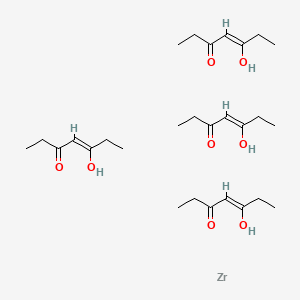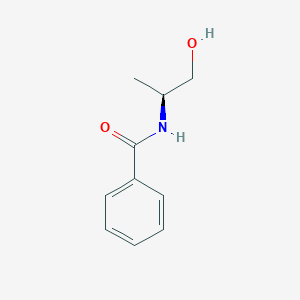![molecular formula C30H33NO8 B12064395 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is primarily used in biomedical research and pharmaceutical innovation due to its ability to interact with various cellular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps. One common method includes the reaction of diethylamine with a benzofuran derivative under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research due to its versatile properties. Some key applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cellular imaging and fluorescence studies.
Medicine: Investigated for its potential therapeutic effects in oncology and neurology.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. This compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the alteration of cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2’-(dibenzylamino)-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one: Known for its use in dye and pigment industries.
3’,6’-bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Utilized in organic electronics and optoelectronic devices.
5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one: Applied in biochemical assays and diagnostic tools.
Uniqueness
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol stands out due to its unique structural features that enable specific interactions with cellular components. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its significance .
Properties
Molecular Formula |
C30H33NO8 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H33NO8/c1-3-31(4-2)18-9-11-21-23(13-18)38-24-14-19(37-29-28(35)27(34)26(33)25(15-32)39-29)10-12-22(24)30(21)20-8-6-5-7-17(20)16-36-30/h5-14,25-29,32-35H,3-4,15-16H2,1-2H3 |
InChI Key |
VRHRQQHIKZHMND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



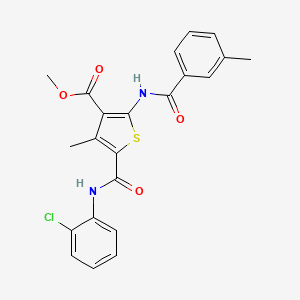

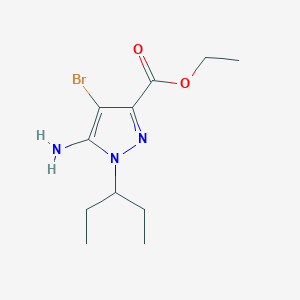

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12064349.png)
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
